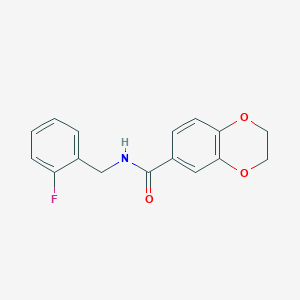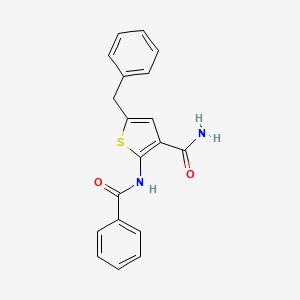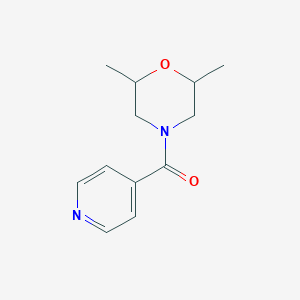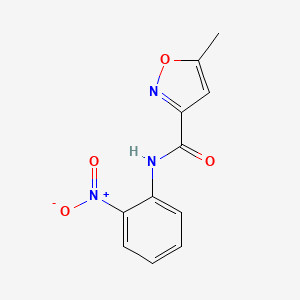![molecular formula C20H23ClN2O5S B4180883 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4180883.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
説明
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as GW 806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been studied extensively for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用機序
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X acts as a selective agonist of PPARδ, which is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound 806742X leads to the upregulation of genes involved in fatty acid oxidation and glucose utilization, which results in improved metabolic function. In addition, this compound 806742X has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound 806742X has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism, reduces inflammation, and improves lipid metabolism. In animal models of atherosclerosis, this compound 806742X has been shown to reduce plaque formation and improve vascular function. In addition, this compound 806742X has been shown to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for the specific study of this receptor's function. It has also been extensively studied in animal models, which provides a wealth of information for researchers. However, there are also limitations to its use in lab experiments. It has a short half-life in vivo, which can make dosing challenging. In addition, its effects on humans are not well understood, as most of the research has been conducted in animal models.
将来の方向性
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X. One area of research is the potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosing and duration of treatment. In addition, studies are needed to determine the safety and efficacy of this compound 806742X in humans. Another area of research is the development of new PPARδ agonists with improved pharmacokinetic properties and selectivity. Overall, this compound 806742X has great potential for the development of novel therapeutics for various diseases.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 806742X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in animal models of atherosclerosis. In addition, this compound 806742X has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-14-13-16(21)3-8-19(14)28-15(2)20(24)22-17-4-6-18(7-5-17)29(25,26)23-9-11-27-12-10-23/h3-8,13,15H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXYWUKJTMSJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)
![2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)
![methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4180829.png)

![methyl 2-[({2-[(3-phenylpropanoyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180839.png)
![methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B4180848.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenylpropanamide](/img/structure/B4180864.png)
![2,2-dichloro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180875.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180896.png)

